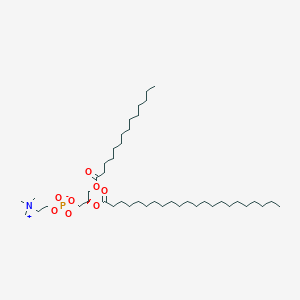
1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which the acyl groups at positions 1 and 2 are tetradecanoyl and docosanoyl respectively. It is a phosphatidylcholine 36:0 and a tetradecanoate ester. It derives from a docosanoic acid.
Wissenschaftliche Forschungsanwendungen
Liquid Chromatography and Mass Spectrometry
1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine has been studied using high-performance liquid chromatography and fast atom bombardment mass spectrometry. These techniques were applied to investigate unusual phospholipid molecular species, including various docosanoyl-sn-glycero-phosphocholine derivatives, demonstrating their utility in identifying molecular weights and the structure of fatty acyl chains in phospholipid molecules (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Phase Behavior in Lipid Mixtures
Research on the phase behavior of lipid mixtures, including those containing docosanoyl-sn-glycero-3-phosphocholine, reveals insights into lipid phase separations. These studies, employing techniques like differential scanning calorimetry and epifluorescence microscopy, help understand how docosahexaenoic acid participates in lipid phase separations in membranes (Dumaual, Jenski, & Stillwell, 2000).
Studies on Critical Micellar Concentration
Investigations on the critical micellar concentration of various phosphocholine compounds, including analogs of 1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine, provide valuable insights. Such studies use a range of analytical techniques and have implications for understanding the physical properties of these compounds in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Polymerized Liposomes Formation
Research has also been conducted on the synthesis of specific phosphocholines and their use in creating highly stable polymerized liposomes. This includes the study of 1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine, which provides a method to produce stable liposomes under mild conditions, potentially useful for biomedical applications and membrane modeling (Sadownik, Stefely, & Regen, 1986).
Biophysical Studies Using Bicelle Systems
The use of bicelle systems, formed by mixtures containing docosanoyl-sn-glycero-3-phosphocholine, for molecular biophysics studies is significant. These systems are used for spectroscopic studies of membrane-bound peptides and soluble protein structures, offering insights into their utility under various experimental conditions (Wu, Su, Guan, Sublette, & Stark, 2010).
Eigenschaften
Produktname |
1-Tetradecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C44H88NO8P |
Molekulargewicht |
790.1 g/mol |
IUPAC-Name |
[(2R)-2-docosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
InChI-Schlüssel |
KNQNJCODLDRFSM-HUESYALOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)
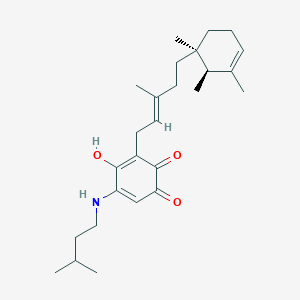


![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)
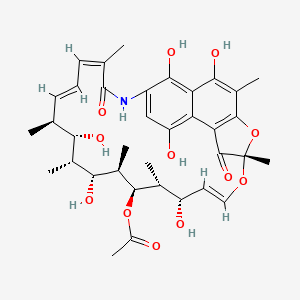

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)
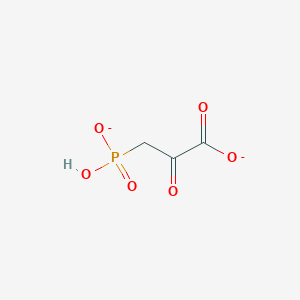
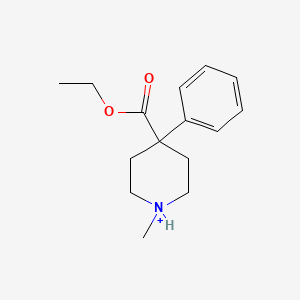
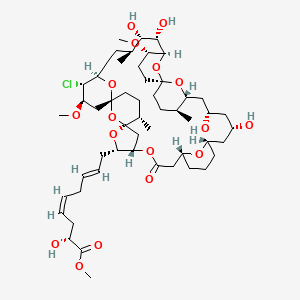
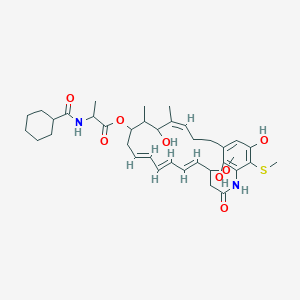
![chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1263372.png)
![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)